BENGHE Foundational & Exploratory

Check Availability & Pricing

Advanced Characterization of 9-
Methyltetradecanoic Acid: Structural Dynamics
and Bio-Functional Applications

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Compound Name: Tetradecanoic acid, 9-methyl-
CAS No.: 17001-21-7
- 7

Executive Summary

9-Methyltetradecanoic acid (9-MTD) is a mid-chain branched-chain fatty acid (BCFA) with the
molecular formula C1sH3002. Unlike its terminal-branched counterparts (iso- and anteiso-
pentadecanoic acid) which are ubiquitous in bacterial membranes, 9-MTD represents a
specialized lipid subclass where the methyl branch is located deep within the hydrophobic core
(position C9). This structural feature creates a permanent steric "kink" analogous to a cis-
double bond but with superior oxidative stability.

This guide analyzes the molecular architecture, physicochemical behavior, and emerging
biological relevance of 9-MTD, specifically in the context of membrane thermodynamics and
potential pharmacological applications.

Molecular Architecture and Stereochemistry

The defining feature of 9-MTD is the methylation at the ninth carbon of the tetradecanoic
(myristic) acid backbone. This mid-chain branching fundamentally alters the molecule's packing
density compared to linear myristic acid (C14:0) or terminal-branched isomers.

Structural Specifications
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Property Specification

IUPAC Name 9-Methyltetradecanoic acid

Common Synonyms 9-Methylmyristic acid; C15:0 branched
CAS Registry Number 17001-21-7

Molecular Formula C15H3002

Molecular Weight 242.40 g/mol

SMILES CCCcCcCc(c)ceececececce(=0)o

The C9 position is a stereocenter.[1][2] Natural

sources often yield specific enantiomers
Chirality (typically R or S depending on the biosynthetic

enzyme), though synthetic standards are

frequently racemic.

The "Mid-Chain Kink" Effect

In a phospholipid bilayer, linear fatty acids pack tightly via van der Waals forces, increasing
membrane rigidity. The C9-methyl group of 9-MTD introduces a steric volume of approximately
20-25 A3 that disrupts this packing.

o Comparison to Unsaturated Lipids: Like oleic acid (C18:1), 9-MTD increases membrane
fluidity. However, unlike unsaturated lipids, it lacks the double bond susceptible to lipid
peroxidation (ROS attack), making it a "stable fluidizer."

Physicochemical Profile

The thermodynamic properties of 9-MTD are dictated by the disruption of crystal lattice energy
caused by the methyl branch.

Key Physical Properties
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Parameter Value / Behavior Context
Significantly lower than n-
pentadecanoic acid (51-53°C)
Melting Point < 25°C (Est)[1] due to packing disruption.

Likely liquid or semi-solid at

room temp.

Highly lipophilic; partitions

exclusively into membrane

LogP (Lipophilici ~6.5
9P (Lipop v) bilayers or hydrophobic
pockets.
The bulky tail favors the
N ) formation of inverted
Critical Packing Parameter )
>1.0 hexagonal phases (H_II) in

(CPP)

pure lipid systems, promoting
membrane fusion events.

Solubility

Insoluble in water; Soluble in
Ethanol, Chloroform, DMSO.

Standard lipid solubility profile.

Natural Occurrence and Biosynthesis

While less common than iso/anteiso BCFAs, 9-MTD has been identified in specific biological

niches, suggesting a role in specialized membrane adaptation and secondary metabolism.

Biological Sources|[3][4][5][6][7][8][9][10]

e Camelus dromedarius (Camel) Hump Fat:

o ldentified in "Hachi fat" at concentrations of ~1.67%.

o Function: Likely contributes to the fluidity of storage fats in the hump, allowing lipid

mobilization at varying desert temperatures.

e Cinnamomum cassia (Cinnamon) Bark:

o Detected in the essential oil fraction.[3]
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o Function: Part of the plant's lipophilic defense profile against microbial pathogens.
o Marine Sponges (Erylus goffrilleri):

o Often found as methoxylated derivatives, pointing to a marine bacterial symbiont origin.
Biosynthetic Pathway
In bacteria and plants, mid-chain methylation typically occurs via one of two pathways:

o S-Adenosylmethionine (SAM) Dependent Methylation: A methyltransferase enzyme attacks a
double bond of an unsaturated fatty acid precursor (e.g., myristoleic acid), followed by
reduction.

o Polyketide Synthase (PKS) Incorporation: Incorporation of a methylmalonyl-CoA unit instead
of malonyl-CoA during chain elongation at the 9th cycle.

SAM-Dependent Pathway (Putative)

|
i
i SAM (Methyl Donor) > Methyltransferase
i
| Methylation _| Cyclopropane Intermediate |Mg_0m> 9-Methyltetradecanoic Acid
Unsaturated FA
(Tetradec-9-enoic acid)

Click to download full resolution via product page

Figure 1: Putative biosynthetic route via SAM-dependent methylation of an unsaturated
precursor, a common mechanism for mid-chain BCFA production in bacteria.

Chemical Synthesis Protocol

For research applications requiring high purity (>98%), chemical synthesis is preferred over
extraction. The following protocol utilizes a Wittig Reaction strategy, which offers precise control
over the branch position.
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Retrosynthetic Analysis

o Target: 9-Methyltetradecanoic acid (C15).
» Disconnection: C8-C9 bond formation.
e Fragments:
o Fragment A: C8-Phosphonium salt (derived from 8-bromo-octanoic acid ester).

o Fragment B: C7-Ketone (2-heptanone) - Note: Using 2-heptanone with a C8-ylide places
the methyl at the junction.

Step-by-Step Methodology

Reagents: 8-Bromooctanoic acid ethyl ester, Triphenylphosphine (PPhs), 2-Heptanone, Sodium
Hydride (NaH), Hz/Pd-C.

e Phosphonium Salt Formation:
o Reflux 8-bromooctanoic acid ethyl ester (1.0 eq) with PPhs (1.1 eq) in acetonitrile for 24h.
o Precipitate with cold ether to yield the phosphonium bromide salt.

o Wittig Olefination:

o Suspend salt in dry THF under Argon. Add NaH (2.0 eq) at 0°C to generate the ylide
(orange color).

o Add 2-heptanone (1.1 eq) dropwise. Stir at room temperature for 12h.

o Result: Formation of Ethyl 9-methyltetradec-8-enoate (mixture of E/Z isomers).
e Hydrogenation (Saturation):

o Dissolve the alkene intermediate in Ethanol.

o Add 10% Pd/C catalyst (10 wt%). Stir under H2 atmosphere (balloon pressure) for 4h.
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o Filter through Celite to remove Pd/C.
e Hydrolysis:
o Treat the saturated ester with KOH in EtOH/H20 (reflux 2h).
o Acidify with HCI to pH 2.[4] Extract with Hexane.[5]
o Yield: 9-Methyltetradecanoic acid (Racemic).

Analytical Characterization

Validating the structure requires distinguishing the 9-methyl isomer from other naturally
occurring isomers (like 12-methyl or 13-methyl).

Gas Chromatography-Mass Spectrometry (GC-MS)[8]

e Molecular lon (M+): m/z 242 (weak).
o Methyl Ester Derivative (M+): m/z 256.[6][7]
o Diagnostic Fragmentation:

o McLafferty Rearrangement: The methyl branch at C9 disrupts the standard fragmentation
pattern of straight-chain FAs.

o Hydrocarbon Fragments: Look for enhanced peaks corresponding to cleavage adjacent to
the methyl branch (alpha-cleavage), generating fragments at m/z 155 (C9-C14 fragment)
or m/z 127 (C1-C8 fragment + H).

o Base Peak: m/z 74 (McLafferty rearrangement ion of the methyl ester headgroup) remains
prominent.

NMR Spectroscopy (*H)

e Terminal Methyl (C14): Triplet at ~0.88 ppm.

e Branch Methyl (C9-Me): Doublet at ~0.85 ppm (distinct from terminal methyl).
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e Alpha-Methylene (C2): Triplet at ~2.30 ppm.

Biological Applications & Therapeutic Potential[4][5]
[8][10][15][16]
Membrane Fluidity Modulation

9-MTD is a potent tool for liposome engineering. Incorporating 9-MTD into synthetic liposomes
prevents phase transition (crystallization) during storage, improving the shelf-life of lipid
nanoparticle (LNP) drug delivery systems. Its "stable fluidizer" property makes it superior to
unsaturated lipids for long-term stability.

Anticancer Research (The BCFA Connection)

Research into the structural isomer 13-methyltetradecanoic acid (13-MTD) has demonstrated
significant apoptotic activity against cancer cells via p-AKT downregulation.

o Hypothesis for 9-MTD: While 13-MTD is the primary candidate, 9-MTD shares the critical
BCFA lipophilicity and membrane-perturbing capability. It is hypothesized to act via a similar
mechanism: incorporating into the cancer cell membrane, altering lipid raft dynamics, and
disrupting survival signaling pathways (PI13K/Akt).

o Specific Utility: 9-MTD's mid-chain branch may offer higher efficacy in disrupting ordered lipid
domains (rafts) compared to the terminal branch of 13-MTD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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